Vinyl pivalate

Beschreibung

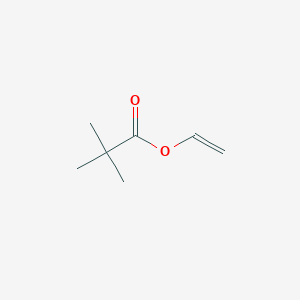

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUBDDIKWLELPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26715-88-8 | |

| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26715-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30883969 | |

| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-92-2 | |

| Record name | Vinyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3377-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE2QZI7C0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Pivalate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl pivalate (VP), systematically known as ethenyl 2,2-dimethylpropanoate, is a vinyl ester monomer that has garnered interest in polymer chemistry and materials science.[1] Its unique branched structure imparts valuable properties to its polymers, such as hydrolytic stability and improved adhesion.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and polymerization of vinyl pivalate. It also explores the applications of its polymeric derivatives, particularly in the context of drug delivery, and includes detailed experimental protocols and visual workflows to aid researchers in their practical applications.

Chemical Structure and Identification

Vinyl pivalate is the ester of pivalic acid and vinyl alcohol. The presence of a bulky tert-butyl group adjacent to the carbonyl functionality is a key structural feature.

Molecular Structure:

-

Chemical Formula: C₇H₁₂O₂[2]

-

Canonical SMILES: CC(C)(C)C(=O)OC=C[2]

-

InChI Key: YCUBDDIKWLELPD-UHFFFAOYSA-N[2]

The structure consists of a vinyl group (-CH=CH₂) attached to the oxygen atom of a pivalate group ((CH₃)₃CCOO-).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of vinyl pivalate is presented below for easy reference.

Table 1: Physicochemical Properties of Vinyl Pivalate

| Property | Value | Reference(s) |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless liquid | |

| Density | 0.866 g/mL at 25 °C | |

| Boiling Point | 110 °C | |

| Refractive Index | n20/D 1.405 | |

| Flash Point | 10 °C (50 °F) - closed cup | |

| Solubility | Soluble in methanol. | [3] |

Table 2: Spectroscopic Data of Vinyl Pivalate

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR | The spectrum shows characteristic signals for the vinyl protons and the tert-butyl protons. The vinyl protons typically appear as a complex multiplet in the downfield region, while the nine equivalent protons of the tert-butyl group appear as a sharp singlet in the upfield region. | [4][5] |

| ¹³C NMR | The ¹³C NMR spectrum displays distinct signals for the carbonyl carbon, the vinyl carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. | [4] |

| FTIR | The FTIR spectrum exhibits a strong absorption band for the C=O stretching of the ester group, typically around 1730-1750 cm⁻¹. Other characteristic peaks include those for the C=C stretching of the vinyl group and the C-O stretching of the ester linkage. | [6] |

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of vinyl pivalate is through the transvinylation of pivalic acid with vinyl acetate, often catalyzed by palladium or ruthenium complexes.[7]

Experimental Protocol: Synthesis of Vinyl Pivalate via Transvinylation

This protocol is a generalized procedure based on common transvinylation reactions.

Materials:

-

Pivalic acid

-

Vinyl acetate (in molar excess)

-

Palladium(II) acetate (catalyst)

-

Bidentate phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane)

-

Anhydrous toluene (solvent)

-

Inhibitor (e.g., hydroquinone)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add pivalic acid, anhydrous toluene, and the palladium(II) acetate catalyst with the phosphine ligand.

-

Begin stirring the mixture under a nitrogen atmosphere.

-

Add a molar excess of vinyl acetate to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

The excess vinyl acetate and toluene are removed by distillation.

-

The crude vinyl pivalate is then purified by fractional distillation under reduced pressure.

-

Add a small amount of inhibitor, such as hydroquinone, to the purified product to prevent spontaneous polymerization during storage.

Logical Relationship: Synthesis of Vinyl Pivalate

Caption: Workflow for the synthesis of vinyl pivalate.

Polymerization of Vinyl Pivalate

Vinyl pivalate readily undergoes free-radical polymerization to form poly(vinyl pivalate). Emulsion and dispersion polymerization are common techniques used to produce high molecular weight polymers.[8]

Experimental Protocol: Free-Radical Emulsion Polymerization of Vinyl Pivalate

This protocol outlines a general procedure for the emulsion polymerization of vinyl pivalate.

Materials:

-

Vinyl pivalate (monomer)

-

Deionized water (continuous phase)

-

Potassium persulfate (initiator)

-

Sodium dodecyl sulfate (surfactant)

-

Sodium bicarbonate (buffer)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller, a solution of sodium dodecyl sulfate and sodium bicarbonate in deionized water is prepared.

-

The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

The vinyl pivalate monomer is added to the aqueous solution while stirring to form an emulsion.

-

The temperature of the reaction mixture is raised to the desired polymerization temperature (typically 50-70°C).

-

A solution of potassium persulfate in deionized water is prepared and deoxygenated.

-

The initiator solution is then added to the reaction vessel to initiate polymerization.

-

The polymerization is allowed to proceed for several hours, with the progress monitored by gravimetry to determine monomer conversion.

-

Upon completion, the reactor is cooled to room temperature.

-

The resulting poly(vinyl pivalate) latex can be coagulated by adding a salt solution (e.g., sodium chloride) or by freezing and thawing.

-

The precipitated polymer is then washed with water and methanol and dried under vacuum.

Experimental Workflow: Emulsion Polymerization of Vinyl Pivalate

References

- 1. mdpi.com [mdpi.com]

- 2. Vinyl pivalate | C7H12O2 | CID 256591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vinyl pivalate(3377-92-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 8. qspace.library.queensu.ca [qspace.library.queensu.ca]

An In-depth Technical Guide to Vinyl Pivalate (CAS 3377-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl pivalate (VPi), with the CAS number 3377-92-2, is a vinyl ester monomer that has garnered significant interest in polymer chemistry.[1] Its bulky tert-butyl group imparts unique properties to its corresponding polymer, poly(vinyl pivalate) (PVPi), making it a valuable precursor for the synthesis of syndiotactic poly(vinyl alcohol) (PVA). This technical guide provides a comprehensive overview of vinyl pivalate, covering its chemical and physical properties, synthesis, polymerization, and potential applications, with a focus on detailed experimental protocols and quantitative data for researchers in materials science and drug development.

Chemical and Physical Properties

Vinyl pivalate is a clear, colorless, and highly flammable liquid.[2] It is characterized by a strong odor.[3] The presence of a vinyl group makes it reactive in polymerization processes, while the branched pivalate group contributes to its low volatility and moderate solubility in organic solvents.[4] It is generally supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization.[5]

Table 1: Physical and Chemical Properties of Vinyl Pivalate

| Property | Value | References |

| CAS Number | 3377-92-2 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [5] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Strong | [3] |

| Density | 0.866 g/mL at 25 °C | [5] |

| Boiling Point | 110 °C | [5] |

| Melting Point | -78 °C | [2] |

| Refractive Index (n20/D) | 1.405 | [5] |

| Flash Point | 10 °C (50 °F) | [2] |

| Solubility | Soluble in methanol and other organic solvents. Insoluble in water. | [2][3] |

| Stability | Stable under recommended storage conditions. May polymerize spontaneously. Incompatible with strong oxidizing agents, amines, ammonia, and halogens. | [2] |

Synthesis of Vinyl Pivalate

The industrial synthesis of vinyl pivalate is primarily achieved through the reaction of pivalic acid with acetylene.[1] This process is typically catalyzed by zinc salts.

Synthesis from Pivalic Acid and Acetylene

Experimental Protocol: Synthesis of Vinyl Pivalate

Materials:

-

Pivalic acid

-

Acetylene gas

-

Zinc pivalate (catalyst)

-

Lewis acid co-catalyst (e.g., as described in the patent)

-

High-boiling paraffinic solvent (e.g., Shell Ondina 33 as mentioned in the patent)

-

Nitrogen gas

-

Hydroquinone (stabilizer)

Procedure:

-

A high-boiling paraffinic solvent is charged into a suitable reactor equipped with a gas inlet, stirrer, and condenser.

-

Zinc pivalate and a Lewis acid co-catalyst are added to the solvent.

-

The mixture is heated to approximately 250 °C for 15 minutes under a nitrogen stream to remove any water of hydration.

-

The catalyst solution is activated by passing pivalic acid and acetylene through the solution at 270 °C for one hour.

-

After activation, the reaction is carried out by continuously feeding pivalic acid and a molar excess of acetylene into the catalyst solution at a temperature of 200-300 °C.

-

The vinyl pivalate product is continuously removed from the reactor by distillation.

-

The collected vinyl pivalate is stabilized with a small amount of hydroquinone (e.g., 0.1% by weight).[1]

Purification: The crude vinyl pivalate can be purified by fractional distillation.[6][7][8][9][10] The distillation should be performed under atmospheric or reduced pressure, depending on the boiling points of the impurities.[6] It is crucial to maintain a slow and steady distillation rate to ensure good separation.[10] The purity of the collected fractions should be checked by analytical techniques such as gas chromatography (GC) or NMR spectroscopy.

Polymerization of Vinyl Pivalate

Vinyl pivalate can be polymerized via various free-radical polymerization techniques, including bulk, suspension, and emulsion polymerization. The choice of method influences the properties of the resulting poly(vinyl pivalate), such as molecular weight and particle morphology.

Bulk Polymerization

Bulk polymerization of vinyl pivalate is a straightforward method that involves the monomer and a soluble initiator.[2]

Experimental Protocol: Bulk Polymerization of Vinyl Pivalate

Materials:

-

Vinyl pivalate (freshly distilled)

-

Benzoin (photo-initiator)

-

Methanol (for precipitation)

-

Quartz cuvette

-

UV laser source

Procedure:

-

Prepare a solution of vinyl pivalate with 5 mmol·L⁻¹ of benzoin as a photo-initiator.[2]

-

Add approximately 3 mL of the monomer-initiator mixture to a quartz cuvette.[2]

-

Allow the mixture to equilibrate to the desired temperature (e.g., between 25 and 85 °C).[2]

-

Expose the cuvette to a pulsed UV laser at a constant pulse repetition rate (e.g., 100-500 Hz) to initiate polymerization.[2]

-

After the desired reaction time, reduce the residual vinyl pivalate monomer under a stream of air.[2]

-

Precipitate the resulting poly(vinyl pivalate) by adding the mixture to methanol.[2]

-

Allow the polymer to settle overnight in a freezer, then decant the supernatant.[2]

-

Dry the polymer precipitate under vacuum.[2]

Suspension Polymerization

Suspension polymerization of vinyl pivalate produces polymer beads and is useful for controlling the particle size.[11]

Experimental Protocol: Suspension Polymerization of Vinyl Pivalate

Materials:

-

Vinyl pivalate (monomer)

-

2,2′-Azobis(2,4-dimethylvaleronitrile) (ADMVN) (low-temperature initiator)

-

Poly(vinyl alcohol) (PVA) (suspending agent)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the suspending agent (e.g., PVA) in a reactor equipped with a mechanical stirrer.

-

Add the vinyl pivalate monomer containing the dissolved initiator (e.g., ADMVN) to the aqueous phase with vigorous stirring to form a suspension of monomer droplets.

-

The polymerization is typically carried out at a low temperature (e.g., 10 °C) to obtain high molecular weight polymer.[12]

-

The stirring speed, initiator concentration, and suspending agent concentration can be varied to control the particle size and distribution.[11]

-

After the polymerization is complete, the resulting poly(vinyl pivalate) beads are collected by filtration, washed with water, and dried.

Emulsion Polymerization

Emulsion polymerization is a common industrial method that yields high molecular weight polymers at a fast polymerization rate.

Experimental Protocol: Emulsion Polymerization of Vinyl Pivalate

Materials:

-

Vinyl pivalate (monomer)

-

2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) (initiator)

-

Sodium dodecyl sulfate (SDS) (emulsifier)

-

Deionized water

Procedure:

-

A reactor is charged with deionized water and the emulsifier (e.g., SDS).

-

The solution is heated and purged with an inert gas.

-

A portion of the vinyl pivalate monomer is added to the reactor.

-

The initiator (e.g., AAPH) is added to start the polymerization and form seed particles.

-

The remaining vinyl pivalate is fed into the reactor over a period of time to control the reaction.

-

After the monomer feed is complete, the reaction is allowed to continue to ensure high conversion.

-

The resulting poly(vinyl pivalate) latex can be used directly or the polymer can be isolated by coagulation.

Characterization of Poly(vinyl pivalate)

The properties of poly(vinyl pivalate) can be characterized by various analytical techniques.

Table 2: Characterization Data for Poly(vinyl pivalate)

| Parameter | Method | Typical Values | References |

| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 166,400 g/mol (dispersion polymerization) | [13] |

| Polydispersity Index (PDI) | GPC | Varies with polymerization method | [4] |

| Mark-Houwink Parameters (in THF) | GPC | K = 1.75 × 10⁻⁴ dL·g⁻¹, a = 0.676 | [2] |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Varies with molecular weight and tacticity | [14][15] |

| Melting Temperature (Tm) | DSC | Not typically observed as it is amorphous | [14][15] |

| ¹H NMR (in CDCl₃) | Nuclear Magnetic Resonance | δ 1.1 (s, 9H, -C(CH₃)₃), 1.7-2.0 (m, 2H, -CH₂-), 4.7-5.0 (m, 1H, -CH-) | [16] |

| ¹³C NMR (in CDCl₃) | NMR | δ 27.2 (-C(CH₃)₃), 38.7 (-C(CH₃)₃), 39.5 (-CH₂-), 65.5 (-CH-), 176.5 (C=O) |

Saponification to Poly(vinyl alcohol)

Poly(vinyl pivalate) is a key precursor for the synthesis of syndiotactic poly(vinyl alcohol) (s-PVA) through saponification (hydrolysis). The bulky pivalate groups favor the formation of a syndiotactic polymer chain, which leads to s-PVA upon hydrolysis.[17]

Experimental Protocol: Saponification of Poly(vinyl pivalate)

Materials:

-

Poly(vinyl pivalate)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Dissolve the poly(vinyl pivalate) in THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[17]

-

Prepare a solution of KOH in methanol.

-

Add the KOH solution to the polymer solution. A typical molar ratio is 6 equivalents of KOH per monomer unit of PVPi.[17]

-

Heat the reaction mixture to 60 °C and stir for approximately 15 minutes.[17]

-

The resulting poly(vinyl alcohol) will precipitate from the solution.

-

Collect the PVA by filtration, wash thoroughly with methanol to remove residual KOH and by-products, and dry under vacuum.

Applications in Drug Development

While vinyl pivalate and its homopolymer are not directly used in drug delivery systems, the resulting poly(vinyl alcohol) is a well-established biomaterial in this field.[13][18] PVA is biocompatible, biodegradable, and its hydrophilic nature makes it suitable for various drug delivery applications.[18]

Controlled release systems have been developed using PVA hydrogels.[13][18] The release of drugs from these systems can be modulated by factors such as the degree of crosslinking and the molecular weight of the PVA.[18] For instance, crosslinked PVA films have been shown to provide sustained release of a Tramadol-Dexketoprofen combination.[18] The drug release mechanism from PVA matrices is often diffusion-controlled.[13]

Safety and Handling

Vinyl pivalate is a hazardous substance and should be handled with appropriate safety precautions. It is highly flammable and may polymerize spontaneously.[2] It is also suspected of causing cancer.[17]

Handling:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Avoid breathing vapors or mist.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials.

Conclusion

Vinyl pivalate is a versatile monomer with significant applications in polymer synthesis, primarily as a precursor to syndiotactic poly(vinyl alcohol). This guide has provided a detailed overview of its properties, synthesis, polymerization, and the conversion of its polymer to PVA. The provided experimental protocols and characterization data offer a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. Further research into the direct applications of poly(vinyl pivalate) may unveil new opportunities for this unique polymer.

References

- 1. US3455998A - Vinyl esters from acetylene and carboxylic acids - Google Patents [patents.google.com]

- 2. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How To [chem.rochester.edu]

- 7. chembam.com [chembam.com]

- 8. scribd.com [scribd.com]

- 9. Purification [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Poly(vinyl alcohol) nanoparticles prepared by freezing-thawing process for protein/peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. researchgate.net [researchgate.net]

- 16. Vinyl pivalate(3377-92-2) 1H NMR spectrum [chemicalbook.com]

- 17. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of a PVA drug delivery system for controlled release of a Tramadol–Dexketoprofen combination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vinyl Pivalate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl pivalate, a versatile monomer with significant applications in polymer chemistry and potential relevance to the fields of drug delivery and biomedical materials. This document details its chemical identity, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and polymerization.

Chemical Identity and Synonyms

Vinyl pivalate is a vinyl ester of pivalic acid. It is a key monomer in the synthesis of specialized polymers, most notably poly(vinyl pivalate) (PVPi), which serves as a precursor to poly(vinyl alcohol) (PVA) with specific stereochemical properties. Understanding its various synonyms is crucial for a comprehensive literature and database search.

Table 1: Synonyms and Identifiers for Vinyl Pivalate

| Name Type | Identifier |

| Common Name | Vinyl pivalate |

| Synonym | Vinyl trimethylacetate |

| Ethenyl 2,2-dimethylpropanoate | |

| Pivalic acid vinyl ester | |

| Trimethylacetic acid vinyl ester | |

| Vinyl neopentanoate | |

| Vynate Neo 5 | |

| VeoVa 5 | |

| IUPAC Name | Ethenyl 2,2-dimethylpropanoate |

| CAS Number | 3377-92-2 |

| EC Number | 222-175-4 |

| PubChem CID | 256591 |

| Molecular Formula | C₇H₁₂O₂ |

Physicochemical Properties

A thorough understanding of the physicochemical properties of vinyl pivalate is essential for its handling, storage, and application in experimental settings.

Table 2: Quantitative Physicochemical Data for Vinyl Pivalate

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1][2][3][4][5] |

| Density | 0.866 g/mL at 25 °C | [1][3][6] |

| Boiling Point | 110 °C | [3][6] |

| Melting Point | -78 °C | [3] |

| Refractive Index (n20/D) | 1.405 | [3][6] |

| Flash Point | 10 °C (50 °F) - closed cup | [3][6] |

| Solubility | Soluble in methanol. | [3] |

| Stability | Stable, but may polymerize spontaneously. Typically supplied with an inhibitor like hydroquinone. | [3] |

| InChIKey | YCUBDDIKWLELPD-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(C)(C)C(=O)OC=C | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of vinyl pivalate are critical for researchers aiming to utilize this monomer in their work.

Vinyl pivalate can be synthesized through several routes, with the most common being the vinylation of pivalic acid with acetylene or a transvinylation reaction with another vinyl ester, such as vinyl acetate.

3.1.1. Synthesis via Vinylation of Pivalic Acid with Acetylene

This method involves the direct addition of pivalic acid to acetylene, often catalyzed by a metal salt.

-

Reaction Principle: The reaction involves the catalyzed addition of the carboxylic acid to the triple bond of acetylene.[7][8]

-

Catalysts: Zinc, ruthenium, and palladium-based catalysts are commonly employed.[9][10]

-

General Protocol (Heterogeneous Catalysis):

-

A solution of pivalic acid in a suitable organic solvent (e.g., N,N-dimethylformamide) is prepared.[8]

-

A supported metal catalyst (e.g., zinc on silicon oxycarbide) is added to the solution.[8]

-

The reaction mixture is heated to a specific temperature (e.g., 150 °C) in a reactor.[8]

-

Acetylene gas is introduced into the reactor, and the reaction is allowed to proceed for a set duration (e.g., 12 hours).[8]

-

After the reaction, the mixture is cooled, and the catalyst is removed by filtration.[8]

-

The product, vinyl pivalate, is then purified, typically by distillation.

-

3.1.2. Synthesis via Transvinylation with Vinyl Acetate

Transvinylation is an equilibrium reaction where the vinyl group is exchanged between a vinyl ester and a carboxylic acid.[6][11]

-

Reaction Principle: This process is often catalyzed by ruthenium or palladium compounds.[6][12]

-

General Protocol (Homogeneous Catalysis):

-

A liquid phase mixture of pivalic acid and an excess of vinyl acetate is prepared.[11]

-

A soluble ruthenium or palladium catalyst is added to the mixture.[6][12]

-

The mixture is heated to a temperature that facilitates transvinylation (e.g., 80-120 °C).[11]

-

As the reaction proceeds, the lower-boiling acetic acid and unreacted vinyl acetate can be continuously removed by distillation to drive the equilibrium towards the formation of vinyl pivalate.[11]

-

The resulting vinyl pivalate is then purified from the reaction mixture.

-

Poly(vinyl pivalate) (PVPi) is a key polymer derived from vinyl pivalate, often used as a precursor for syndiotactic poly(vinyl alcohol) (PVA).[13]

3.2.1. Emulsion Polymerization of Vinyl Pivalate

This method is used to produce high molecular weight poly(vinyl pivalate).[13]

-

Materials:

-

Protocol:

-

An aqueous solution of the emulsifier (SDS) is prepared in a reaction vessel.

-

The initiator (AAPH) is dissolved in deionized water and added to the reactor.

-

The monomer, vinyl pivalate, is then added to the aqueous solution with stirring to form an emulsion.

-

The reaction mixture is heated to a specific temperature (e.g., 55-75 °C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[4]

-

The polymerization is allowed to proceed for a defined period to achieve high conversion.

-

The resulting poly(vinyl pivalate) latex can be coagulated, washed, and dried.

-

3.2.2. Radical Polymerization of Vinyl Pivalate

This method can be used for kinetic studies and the synthesis of well-defined polymers.[14]

-

Materials:

-

Vinyl pivalate (monomer)

-

Benzoin (photo-initiator)[14]

-

-

Protocol (Pulsed-Laser Polymerization):

-

A solution of the photo-initiator in bulk vinyl pivalate is prepared.[14]

-

The monomer mixture is placed in a suitable reaction vessel (e.g., a quartz cuvette).[14]

-

The temperature of the mixture is controlled.[14]

-

The solution is exposed to a pulsed laser at a specific wavelength (e.g., 351 nm) to initiate polymerization.[14]

-

The reaction is run for a short duration to achieve low monomer conversion.[14]

-

The resulting polymer is precipitated in a non-solvent (e.g., methanol), collected, and dried.[14]

-

Applications in Drug Delivery and Biomedical Materials

While vinyl pivalate itself is a monomer, its polymer, poly(vinyl pivalate), and the derived poly(vinyl alcohol) have shown promise in biomedical applications.[13][15]

-

Drug Delivery Systems: Poly(vinyl alcohol), derived from poly(vinyl pivalate), is a water-soluble, biocompatible polymer that has been extensively investigated for drug delivery applications, including the formation of hydrogels, nanoparticles, and micelles for controlled and targeted drug release.[16][17][18]

-

Biomedical Materials: Magnetic nanocomposites based on poly(vinyl pivalate) have been synthesized and evaluated for their potential in biomedical applications such as embolotherapy and hyperthermia.[15][19]

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the synthesis and polymerization of vinyl pivalate.

Caption: Synthesis routes to vinyl pivalate.

Caption: Polymerization of vinyl pivalate and subsequent modification.

References

- 1. my.nuu.uz [my.nuu.uz]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. KR101206914B1 - Preparation method of polyvinyl pivalate microspheres by dispersion polymerization in an ionic liquid and syndiotacticity-rich polyvinyl alcohol prepared by saponofication of the polyvinyl pivalate microspheres - Google Patents [patents.google.com]

- 5. Synthesis and application of new CO2-soluble vinyl pivalate hydrocarbon stabilisers viaRAFT polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. EP0351603A2 - Transvinylation reaction - Google Patents [patents.google.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. WO2010129030A2 - Vinyl ester production from acetylene and carboxylic utilizing homogeneous catalyst - Google Patents [patents.google.com]

- 10. WO2010129029A2 - Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst - Google Patents [patents.google.com]

- 11. US8975437B2 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Vinyl pivalate CAS#: 3377-92-2 [m.chemicalbook.com]

- 14. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 15. A New Design for Magnetic Poly(vinyl pivalate) for Biomedical Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity in Fibroblasts, Keratinocytes, and Human Melanoma Cells - ProQuest [proquest.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Physical and chemical properties of ethenyl 2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl 2,2-dimethylpropanoate, more commonly known as vinyl pivalate, is a vinyl ester monomer that plays a significant role in polymer chemistry. Its unique branched structure imparts desirable properties such as hydrolytic stability and good thermal resistance to the resulting polymers. While its direct biological activity is not extensively documented, its polymerized form, poly(vinyl pivalate), serves as a crucial precursor to poly(vinyl alcohol) (PVA). PVA is a biocompatible polymer widely investigated for various biomedical applications, including drug delivery systems, hydrogels for tissue engineering, and nanoparticles. This technical guide provides a comprehensive overview of the physical and chemical properties of ethenyl 2,2-dimethylpropanoate, detailed experimental protocols for its characterization, and insights into its synthesis and polymerization, which are pertinent to its application in research and drug development.

Physical and Chemical Properties

Ethenyl 2,2-dimethylpropanoate is a colorless liquid with a characteristic odor. It is highly flammable and should be handled with appropriate safety precautions. The compound is valued for its role as a monomer in producing copolymers with enhanced flexibility and adhesion for coatings and adhesives.[1] It exhibits good thermal stability and resistance to hydrolysis.[1] It is soluble in organic solvents like methanol and is noted for its low volatility.[1][2]

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Density | 0.866 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 110 °C | [2][5][6] |

| Melting Point | -78 °C | [2][5] |

| Flash Point | 50 °F (10 °C) | [2][5][7] |

| Refractive Index (n²⁰/D) | 1.405 | [2][5][6] |

Identifiers

| Identifier | Value | Reference |

| CAS Number | 3377-92-2 | [4][5] |

| Synonyms | Vinyl pivalate, Vinyl trimethylacetate, Pivalic acid vinyl ester | [1][4][5] |

| InChI | InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3 | [1] |

| InChIKey | YCUBDDIKWLELPD-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C(=O)OC=C | [1] |

Experimental Protocols

Synthesis of Ethenyl 2,2-dimethylpropanoate

A common industrial method for the synthesis of vinyl esters is the reaction of a carboxylic acid with acetylene.

Procedure:

-

A solution of zinc pivalate in a high-boiling organic solvent (e.g., Shell Ondina 33) is prepared to act as the catalyst.[8]

-

The catalyst solution is activated by passing a mixture of pivalic acid and acetylene through it at an elevated temperature (e.g., 270 °C) for approximately one hour.[8]

-

The reaction temperature is then adjusted to the desired range, typically between 200 °C and 300 °C.[8]

-

A continuous stream of acetylene and pivalic acid is passed through the catalyst solution.[8]

-

The product, ethenyl 2,2-dimethylpropanoate, is continuously removed from the reaction mixture by distillation.

Spectroscopic Characterization

Objective: To confirm the molecular structure of ethenyl 2,2-dimethylpropanoate.

Methodology:

-

A sample of ethenyl 2,2-dimethylpropanoate (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in an NMR tube.

-

The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected Chemical Shifts (in CDCl₃): [9]

-

δ 7.27 ppm: Doublet of doublets, 1H (vinylic proton, -O-CH=)

-

δ 4.88 ppm: Doublet of doublets, 1H (vinylic proton, =CH₂)

-

δ 4.56 ppm: Doublet of doublets, 1H (vinylic proton, =CH₂)

-

δ 1.25 ppm: Singlet, 9H (tert-butyl protons, -C(CH₃)₃)

Objective: To identify the carbon skeleton of the molecule.

Methodology:

-

A sample of ethenyl 2,2-dimethylpropanoate (approximately 50-100 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL).

-

The ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency appropriate for the magnetic field strength (e.g., 75 MHz for a 300 MHz spectrometer).

Expected Chemical Shifts:

-

Signals corresponding to the carbonyl carbon, vinylic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons are expected.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

A drop of neat (undiluted) ethenyl 2,2-dimethylpropanoate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching of the vinyl group.

-

~2970-2870 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1750 cm⁻¹: C=O stretching of the ester group.

-

~1645 cm⁻¹: C=C stretching of the vinyl group.

-

~1150 cm⁻¹: C-O stretching of the ester group.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

A dilute solution of ethenyl 2,2-dimethylpropanoate in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.

-

The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates the compound from any impurities, and the MS provides a mass spectrum.

Expected Results:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 128.17).

-

Characteristic fragment ions will be observed, providing structural information. A prominent fragment is often the pivaloyl cation ((CH₃)₃CCO⁺) at m/z = 85.

Chemical Reactivity

Polymerization

Ethenyl 2,2-dimethylpropanoate readily undergoes free-radical polymerization to form poly(vinyl pivalate). This can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photoinitiators.[10][11] More controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to synthesize polymers with well-defined molecular weights and low dispersity.[12][13]

Free-Radical Polymerization Workflow

Caption: Workflow for the free-radical polymerization of ethenyl 2,2-dimethylpropanoate.

Hydrolysis

The ester linkage in ethenyl 2,2-dimethylpropanoate can be hydrolyzed under acidic or basic conditions to yield pivalic acid and vinyl alcohol. However, vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. The hydrolysis of the polymer, poly(vinyl pivalate), is a key industrial process to produce poly(vinyl alcohol). This is typically achieved through transesterification with methanol in the presence of a base like sodium hydroxide.[14][15][16]

Hydrolysis of Poly(vinyl pivalate) to Poly(vinyl alcohol)

Caption: Simplified workflow for the hydrolysis of poly(vinyl pivalate).

Applications in Drug Development

While ethenyl 2,2-dimethylpropanoate itself is not typically used as a therapeutic agent, its polymer, poly(vinyl pivalate), and its derivative, poly(vinyl alcohol), have significant applications in the pharmaceutical and biomedical fields.

-

Drug Delivery Systems: Poly(vinyl alcohol) is used to create nanoparticles and hydrogels for the controlled release of drugs.[17][18] The biocompatibility and water-solubility of PVA make it an attractive material for these applications.[19][20][21]

-

Tissue Engineering: PVA hydrogels can be used as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.[19][22]

-

Embolization Agents: PVA microspheres are used in transarterial chemoembolization (TACE) for the treatment of tumors. These microspheres can be loaded with chemotherapeutic drugs and delivered directly to the tumor site.[21]

The properties of the final PVA, such as its degree of hydrolysis and molecular weight, which are critical for its performance in these applications, are directly influenced by the polymerization of the vinyl pivalate monomer and the subsequent hydrolysis conditions.[14][15]

Safety and Handling

Ethenyl 2,2-dimethylpropanoate is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources. It is incompatible with strong oxidizing agents, amines, ammonia, and halogens.[2][5][6] The monomer may polymerize spontaneously and is often stabilized with an inhibitor like hydroquinone. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. CAS 3377-92-2: Vinyl pivalate | CymitQuimica [cymitquimica.com]

- 2. Vinyl pivalate CAS#: 3377-92-2 [m.chemicalbook.com]

- 3. Vinyl Pivalate (stabilized with HQ) | CymitQuimica [cymitquimica.com]

- 4. Vinyl pivalate | C7H12O2 | CID 256591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinyl pivalate | 3377-92-2 [chemicalbook.com]

- 6. vinyl pivalate | CAS#:3377-92-2 | Chemsrc [chemsrc.com]

- 7. Vinyl pivalate - Safety Data Sheet [chemicalbook.com]

- 8. US3455998A - Vinyl esters from acetylene and carboxylic acids - Google Patents [patents.google.com]

- 9. Vinyl pivalate(3377-92-2) 1H NMR spectrum [chemicalbook.com]

- 10. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 11. pslc.ws [pslc.ws]

- 12. researchgate.net [researchgate.net]

- 13. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. fao.org [fao.org]

- 15. diva-portal.org [diva-portal.org]

- 16. quora.com [quora.com]

- 17. Poly(vinyl alcohol) nanoparticles prepared by freezing-thawing process for protein/peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of amphiphilic magnetic polyvinyl alcohol targeted drug carrier and drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Poly(vinyl alcohol) as emulsifier stabilizes solid triglyceride drug carrier nanoparticles in the alpha-modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biocompatibility of a New Kind of Polyvinyl Alcohol Embolic Microspheres: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo study to the biocompatibility and biodegradation of hydroxyapatite/poly(vinyl alcohol)/gelatin composite - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of High-Purity Vinyl Pivalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity vinyl pivalate, a key monomer in the production of specialty polymers and a valuable building block in organic synthesis. This document details the prevalent synthesis routes, emphasizing reaction conditions and purification methods necessary to achieve high-purity grades required for demanding applications in research and drug development.

Introduction

Vinyl pivalate (ethenyl 2,2-dimethylpropanoate) is a sterically hindered vinyl ester that imparts unique properties to polymers, including enhanced hydrolytic stability, solubility in a range of organic solvents, and desirable thermal characteristics. The production of high-purity vinyl pivalate is crucial, as impurities can significantly impact polymerization kinetics, polymer properties, and the outcome of subsequent chemical transformations. The most commercially viable and widely researched method for synthesizing vinyl pivalate is the transvinylation reaction between pivalic acid and vinyl acetate. This guide will focus on this methodology, exploring the use of ruthenium and palladium catalysts.

Synthesis Routes and Mechanisms

The core of vinyl pivalate synthesis lies in the catalytic exchange of the vinyl group from vinyl acetate to pivalic acid. This equilibrium-driven reaction is effectively catalyzed by transition metal complexes, primarily those of ruthenium and palladium.

Ruthenium-Catalyzed Transvinylation

Ruthenium-based catalysts have demonstrated high activity and selectivity in the transvinylation of carboxylic acids.[1][2] The general reaction is as follows:

Catalytic Cycle: The proposed mechanism for ruthenium-catalyzed transvinylation involves the formation of a ruthenium carboxylate complex. The vinyl acetate then coordinates to the ruthenium center, followed by an insertion step and subsequent elimination to yield vinyl pivalate and regenerate the catalyst.[3][4]

Palladium-Catalyzed Transvinylation

Palladium complexes, particularly palladium(II) acetate, are also effective catalysts for the transvinylation of pivalic acid.[5][6] The reaction mechanism is believed to proceed through a different pathway compared to ruthenium.

Catalytic Cycle: The palladium-catalyzed mechanism is thought to involve the formation of a palladium-vinyl intermediate. The pivalic acid then attacks this intermediate, leading to the formation of vinyl pivalate and regenerating the palladium catalyst.[7][8]

Experimental Protocols

Achieving high purity vinyl pivalate requires careful attention to reaction conditions and rigorous purification. The following protocols are generalized representations based on literature data and should be optimized for specific laboratory conditions.

Ruthenium-Catalyzed Synthesis

This protocol is based on a batch process described in patent literature.[2]

Materials:

-

Pivalic Acid (reagent grade)

-

Vinyl Acetate (inhibitor-free, freshly distilled)

-

Ruthenium(III) acetylacetonate or a similar soluble ruthenium complex

-

Inert solvent (e.g., toluene, optional)

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, and inert gas inlet.

Procedure:

-

Charge the reaction vessel with pivalic acid and an excess of vinyl acetate (e.g., a 1:3 to 1:5 molar ratio of pivalic acid to vinyl acetate).

-

Add the ruthenium catalyst (e.g., 0.05-0.1 mol% relative to pivalic acid).

-

Purge the system with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (typically 75-85 °C) with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is reached (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Proceed with the purification protocol as described in Section 4.

Palladium-Catalyzed Synthesis

This protocol is adapted from studies on palladium-catalyzed transvinylation.[5][6]

Materials:

-

Pivalic Acid (reagent grade)

-

Vinyl Acetate (inhibitor-free, freshly distilled)

-

Palladium(II) Acetate

-

Ligand (optional, e.g., triphenylphosphine or a bidentate phosphine)

-

Inert solvent (e.g., dioxane or toluene)

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, and inert gas inlet.

Procedure:

-

In the reaction vessel, dissolve palladium(II) acetate and the optional ligand in the chosen solvent.

-

Add pivalic acid and an excess of vinyl acetate to the catalyst solution.

-

Purge the system with an inert gas.

-

Heat the mixture to a temperature between 80 °C and 100 °C with stirring.

-

Monitor the reaction by GC until equilibrium is approached or the desired conversion is achieved.

-

Cool the reaction mixture.

-

Proceed with the purification protocol.

Purification of Vinyl Pivalate

The purification of vinyl pivalate to a high-purity grade (>99.5%) is critical and is typically achieved by fractional distillation under reduced pressure to prevent polymerization and decomposition.

Experimental Workflow for Purification:

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Vinyl pivalate(3377-92-2) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. US5214172A - Catalytic transvinylation of vinyl esters - Google Patents [patents.google.com]

- 7. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Monomer Characteristics of Vinyl Pivalate

This technical guide provides a comprehensive overview of the core characteristics of vinyl pivalate, a versatile monomer with significant applications in polymer synthesis and potential relevance in the biomedical field. This document details its physical and chemical properties, polymerization behavior, and includes specific experimental protocols for its handling and characterization.

Monomer Characteristics

Vinyl pivalate, also known as vinyl trimethylacetate, is the ester of pivalic acid and vinyl alcohol.[1] Its branched t-butyl group imparts unique properties to the monomer and the resulting polymer, poly(vinyl pivalate) (PVPi).

Physical and Chemical Properties

Vinyl pivalate is a clear, colorless, and highly flammable liquid.[2][3] It is stable under recommended storage conditions and is typically supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization.[2][4] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2][5] |

| Molecular Weight | 128.17 g/mol | [2][5] |

| CAS Number | 3377-92-2 | [2][5] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 110 °C (lit.) | [2][4][6] |

| Melting Point | -78 °C | [2] |

| Density | 0.866 g/mL at 25 °C (lit.) | [2][4][6] |

| Refractive Index (n20/D) | 1.405 (lit.) | [2][4][6] |

| Flash Point | 50 °F (10 °C) | [2][3] |

| Solubility | Soluble in methanol. | [2] |

| Stability | Stable, but may polymerize spontaneously. | [2][6] |

| InChI | InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3 | [2][5] |

| SMILES | CC(C)(C)C(=O)OC=C | [4][5] |

Table 1: Physical and Chemical Properties of Vinyl Pivalate

Health and Safety Information

Vinyl pivalate is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a highly flammable liquid and vapor.[5] It is harmful if swallowed or in contact with skin and causes skin irritation.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Polymerization of Vinyl Pivalate

Vinyl pivalate is primarily used in the synthesis of poly(vinyl pivalate) (PVPi), which serves as a valuable precursor to syndiotactic poly(vinyl alcohol) (PVA).[2][7] The bulky pivalate group influences the stereochemistry of the polymerization, leading to a higher syndiotactic content in the resulting PVA after saponification. This high syndiotacticity imparts unique properties to the PVA, such as improved thermal stability and mechanical strength.[8]

Polymerization Methods

Vinyl pivalate can be polymerized through various free-radical polymerization techniques, including bulk, solution, emulsion, and dispersion polymerization.

-

Bulk Polymerization: This method involves the polymerization of the monomer in the absence of a solvent. Pulsed-laser polymerization (PLP) is a specific technique used to study the propagation kinetics of bulk homopolymerization of vinyl pivalate.[6]

-

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent.[9]

-

Emulsion Polymerization: This technique involves polymerizing the monomer in an aqueous medium with the aid of an emulsifier. Emulsion polymerization of vinyl pivalate can be used to prepare high molecular weight PVPi.[2][7]

-

Dispersion Polymerization: This method is used to produce polymer particles of a controlled size and morphology.[4]

Experimental Protocols

Monomer Purification

Commercial vinyl pivalate is typically supplied with an inhibitor to prevent premature polymerization. For kinetic studies and controlled polymerizations, it is often necessary to remove the inhibitor. A common method for inhibitor removal is column chromatography.

Protocol for Inhibitor Removal using a Column:

-

Column Preparation:

-

Take a glass chromatography column with a stopcock.

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a layer of sand (~1-2 cm) on top of the cotton.

-

Pack the column with basic aluminum oxide (~8 cm).

-

Add a layer of anhydrous potassium carbonate (~3 cm) on top of the aluminum oxide.[1]

-

-

Purification:

-

Ensure the monomer is at room temperature to prevent water condensation.[1]

-

Carefully pour the vinyl pivalate onto the column.

-

Allow the monomer to flow through the column under gravity. Do not apply pressure.[1]

-

Collect the purified monomer in a clean, dry flask.

-

The inhibitor will be adsorbed by the aluminum oxide, often visible as a colored band.[1]

-

Store the purified monomer under an inert atmosphere (e.g., nitrogen) at a low temperature.[1]

-

Bulk Polymerization via Pulsed-Laser Polymerization (PLP)

This protocol is adapted from a study on the propagation kinetics of vinyl pivalate.[6]

Materials:

-

Purified vinyl pivalate

-

Photoinitiator (e.g., benzoin, 5 mmol∙L⁻¹)

-

Quartz cuvette

-

Pulsed laser (e.g., Xantos XS-500, 351 nm)

-

Methanol (for precipitation)

Procedure:

-

Prepare a solution of the photoinitiator in bulk vinyl pivalate.

-

Transfer approximately 3 mL of the mixture to a quartz cuvette.

-

Allow the solution to reach the desired temperature (e.g., 25-85 °C).

-

Expose the solution to the pulsed laser at a specific repetition rate (e.g., 100-500 Hz) to achieve low monomer conversion (<2%).[6]

-

After polymerization, remove the residual monomer under a stream of air.

-

Precipitate the resulting poly(vinyl pivalate) in methanol.

-

Allow the precipitate to settle overnight in a freezer.

-

Decant the liquid and dry the polymer precipitate under vacuum.[6]

Emulsion Polymerization

This protocol is a general representation based on literature descriptions.[2][7]

Materials:

-

Vinyl pivalate

-

Deionized water

-

Emulsifier (e.g., sodium dodecyl sulfate, SDS)

-

Initiator (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride, AAPH)

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

-

Charge the reaction vessel with deionized water and the emulsifier.

-

Purge the system with nitrogen for a sufficient time to remove oxygen.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

-

Add the vinyl pivalate monomer to the reaction vessel.

-

Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

-

Maintain the reaction at the set temperature for a specified time (e.g., several hours).

-

Cool the reactor to room temperature.

-

The resulting product is a poly(vinyl pivalate) latex.

Characterization of Monomer and Polymer

Purity Determination of Vinyl Pivalate

The purity of vinyl pivalate can be determined using gas chromatography-mass spectrometry (GC-MS).[10][11]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds

General Procedure:

-

Prepare a dilute solution of the vinyl pivalate sample in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume of the solution into the GC.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

-

The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio.

-

The purity is determined by comparing the peak area of vinyl pivalate to the total area of all peaks.

Structural Characterization of Poly(vinyl pivalate)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for characterizing the structure of poly(vinyl pivalate).

4.2.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the polymer and to determine the tacticity of the polymer chain.[12][13]

Sample Preparation:

-

Dissolve a small amount of the poly(vinyl pivalate) sample in a deuterated solvent (e.g., CDCl₃).

Expected Chemical Shifts:

-

The spectrum will show characteristic peaks corresponding to the protons in the repeating monomer unit. The chemical shifts and splitting patterns provide information about the local chemical environment of the protons.

4.2.2. FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.[14][15]

Sample Preparation:

-

A thin film of the polymer can be cast from a solution onto a suitable substrate (e.g., KBr pellet).

Expected Absorption Bands:

-

The FTIR spectrum of poly(vinyl pivalate) will show characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730 cm⁻¹ and the C-O stretching vibrations.[16]

Applications and Relevance to Drug Development

Vinyl pivalate and its polymer, poly(vinyl pivalate), have several applications, some of which are relevant to the biomedical and pharmaceutical fields.

-

Precursor for Poly(vinyl alcohol): As previously mentioned, PVPi is a key precursor for producing highly syndiotactic PVA.[2][7] PVA is a biocompatible and water-soluble polymer widely used in biomedical applications, including drug delivery systems, contact lenses, and tissue engineering scaffolds.[17] The enhanced properties of syndiotactic PVA derived from PVPi could lead to improved performance in these applications.

-

Drug Delivery Systems: Vinyl pivalate itself is considered a chemical entity with potential applications in drug delivery systems and as a drug intermediate.[2][18] Its polymerization can be controlled to create polymers with specific properties for encapsulating and releasing therapeutic agents.

-

Coatings and Adhesives: The properties of vinyl pivalate, such as good thermal stability and resistance to hydrolysis, make it suitable for use in coatings and adhesives, which can have applications in medical devices and packaging.[1]

References

- 1. pslc.ws [pslc.ws]

- 2. Vinyl pivalate(3377-92-2) 1H NMR [m.chemicalbook.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bipublication.com [bipublication.com]

- 10. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]

- 11. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FTIR studies of plasticized poly(vinyl alcohol)-chitosan blend doped with NH4NO3 polymer electrolyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis [pubs.sciepub.com]

- 17. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Health and Safety of Vinyl Pivalate Handling in Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations crucial for the handling of vinyl pivalate in a laboratory setting. The information compiled is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe working environment. This document summarizes key quantitative data, outlines detailed experimental protocols for toxicity assessment, and provides visual workflows for safe handling procedures.

Chemical and Physical Properties

Vinyl pivalate is a flammable and reactive compound requiring careful handling. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Vinyl Pivalate

| Property | Value | Source(s) |

| CAS Number | 3377-92-2 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 110 °C | [1] |

| Density | 0.866 g/mL at 25 °C | [1] |

| Flash Point | 50 °F (10 °C) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Stability | Stable under recommended storage conditions. May polymerize spontaneously and hazardously. Often stabilized with hydroquinone. | [1] |

| Incompatibilities | Strong oxidizing agents, amines, ammonia, halogens. | [1] |

Hazard Identification and Classification

Vinyl pivalate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for Vinyl Pivalate

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor | [2] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [2] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation | [2] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Toxicological Data

Limited quantitative toxicological data for vinyl pivalate is available in the public domain. The known data is summarized in Table 3.

Table 3: Toxicological Data for Vinyl Pivalate

| Test | Species | Route | Value | Source(s) |

| LDLo (Lowest published lethal dose) | Rat | Oral | 3 mL/kg |

It is important to note that comprehensive toxicological studies for vinyl pivalate are not widely available. The provided LDLo indicates toxicity upon ingestion. The GHS classifications suggest potential for harm through inhalation and skin contact as well.

Occupational Exposure Limits

As of the date of this document, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH, have not been established for vinyl pivalate. In the absence of specific OELs, it is crucial to handle vinyl pivalate with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure. General guidance for handling volatile organic compounds with similar hazard profiles should be followed.

Experimental Protocols for Toxicity Assessment

The following sections detail methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols can be adapted for the evaluation of vinyl pivalate.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.[3][4][5][6]

Methodology:

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Main Study:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosing: A group of at least 5 animals is administered the starting dose determined from the sighting study via oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.

-

Stepwise Procedure: Depending on the outcome (presence or absence of toxicity or mortality), the dose for the next group of animals is either increased or decreased from the fixed dose levels.

-

Endpoint: The test is concluded when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level.

-

-

Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.[3]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system. The reversibility of the observed effects is also assessed over a period of 14 days.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.[7][8]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.

-

Scoring: Ocular lesions are scored using a standardized system. The reversibility of any effects is observed for up to 21 days.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.[8][9][10][11]

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The exposure period is typically 15 to 60 minutes.

-

Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

-

Measurement: The amount of formazan is quantified by measuring the optical density.

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[8]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[12][13][14][15][16]

Methodology:

-

Test System: A validated RhCE model is used.[12]

-

Application: The test chemical is applied topically to the surface of the RhCE tissue.

-

Exposure: The exposure time varies depending on the physical form of the substance (e.g., 30 minutes for liquids).[15]

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Classification: A chemical is identified as a non-irritant if the tissue viability remains above a defined threshold (typically > 60%).[12][15]

Safe Handling and Storage in the Laboratory

Due to its flammability, reactivity, and health hazards, strict safety protocols must be followed when handling vinyl pivalate.

Engineering Controls

-

Ventilation: All work with vinyl pivalate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use intrinsically safe equipment and non-sparking tools.

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 4.

Table 4: Recommended Personal Protective Equipment for Handling Vinyl Pivalate

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash hazard. | Conforming to EN 166 (EU) or NIOSH (US) standards. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. | Inspect gloves before use. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for emergency situations. | Follow a comprehensive respiratory protection program. |

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store separately from incompatible materials such as strong oxidizing agents, amines, ammonia, and halogens.[1]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal

-